molecular formula C21H36O4 B13827159 5beta-Pregnan-3alpha,11beta,17,20alpha-tetrol

5beta-Pregnan-3alpha,11beta,17,20alpha-tetrol

Katalognummer: B13827159
Molekulargewicht: 352.5 g/mol
InChI-Schlüssel: CQRHDJNAPDZBCN-KRFNRFTJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5beta-Pregnan-3alpha,11beta,17,20alpha-tetrol is a steroidal compound with the molecular formula C21H36O4. It is a derivative of pregnane, a type of steroid nucleus, and contains multiple hydroxyl groups at specific positions on the steroid backbone. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5beta-Pregnan-3alpha,11beta,17,20alpha-tetrol typically involves multi-step organic reactions starting from simpler steroidal precursors. One common approach is the hydroxylation of pregnane derivatives at specific positions using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions. These reactions introduce hydroxyl groups at the desired positions on the steroid nucleus.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to isolate the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

5beta-Pregnan-3alpha,11beta,17,20alpha-tetrol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like acyl chlorides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes at the hydroxyl positions.

    Reduction: Formation of alcohols or alkanes from the corresponding ketones or aldehydes.

    Substitution: Formation of esters or sulfonates from the hydroxyl groups.

Wissenschaftliche Forschungsanwendungen

5beta-Pregnan-3alpha,11beta,17,20alpha-tetrol has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other steroidal compounds and as a model compound for studying steroid chemistry.

    Biology: Investigated for its potential role in modulating biological processes, such as hormone regulation and enzyme activity.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of steroid-based pharmaceuticals and as an intermediate in the synthesis of complex organic molecules.

Wirkmechanismus

The mechanism of action of 5beta-Pregnan-3alpha,11beta,17,20alpha-tetrol involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, modulating their activity and influencing gene expression. Additionally, it may interact with enzymes involved in steroid metabolism, altering their function and affecting various physiological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5beta-Pregnane-3alpha,17alpha,20alpha-triol: A similar compound with hydroxyl groups at the 3alpha, 17alpha, and 20alpha positions.

    5beta-Pregnane-3alpha,20alpha-diol: A compound with hydroxyl groups at the 3alpha and 20alpha positions.

Uniqueness

5beta-Pregnan-3alpha,11beta,17,20alpha-tetrol is unique due to the presence of hydroxyl groups at the 3alpha, 11beta, 17, and 20alpha positions, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This unique structure allows for specific interactions with molecular targets and pathways, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C21H36O4

Molekulargewicht

352.5 g/mol

IUPAC-Name

(3R,5R,8S,9S,10S,11R,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol

InChI

InChI=1S/C21H36O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h12-18,22-25H,4-11H2,1-3H3/t12-,13+,14+,15-,16-,17+,18+,19-,20-,21-/m0/s1

InChI-Schlüssel

CQRHDJNAPDZBCN-KRFNRFTJSA-N

Isomerische SMILES

C[C@@H]([C@]1(CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C)O)O

Kanonische SMILES

CC(C1(CCC2C1(CC(C3C2CCC4C3(CCC(C4)O)C)O)C)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.